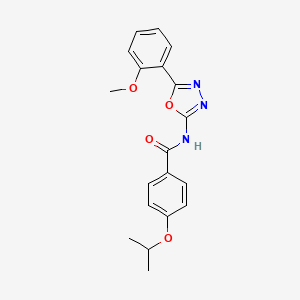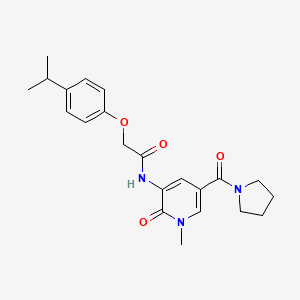![molecular formula C20H26ClN5O2S B2497028 N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1331371-35-7](/img/structure/B2497028.png)
N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that has been explored for various pharmacological properties, including anticancer and antiviral activities. The synthesis of such compounds typically involves multi-step chemical reactions, starting with basic building blocks and leading to complex molecules with specific biological activities.
Synthesis Analysis
The synthesis of related compounds often starts with the preparation of a suitable pyrazole or thiazole derivative, followed by various functionalization reactions to introduce additional chemical groups necessary for the final compound. For example, the synthesis of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates involves an ANRORC rearrangement, a method that could be analogous to steps in the synthesis of the target compound (Ledenyova et al., 2018).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, is crucial for confirming the structure of synthesized compounds. The confirmation of molecular structures through X-ray analysis is a common practice, as seen in studies of similar compounds, ensuring the correct synthesis pathway has been followed and the intended compound has been made (McLaughlin et al., 2016).
Chemical Reactions and Properties
Compounds in this class participate in a variety of chemical reactions, reflecting their rich functional group chemistry. Their reactivity is often explored in the context of synthesizing derivatives with potential biological activities. For example, the reaction of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides with different reagents leads to novel compounds with promising anticancer properties (Horishny et al., 2020).
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities and Chemical Synthesis
Compounds with structural similarities to the one mentioned often undergo studies for their pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For example, novel benzodifuranyl derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, indicating the potential for such compounds to serve as leads for drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, studies on thiazolecarboxamides have shown anti-anoxic activity, suggesting their use in cerebral protective agents (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).
Antimicrobial and Antitumor Activities
Research into the antimicrobial and antitumor activities of related compounds is common. For instance, a series of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been synthesized, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential for these compounds in treating bacterial infections (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017). This suggests that compounds with thiazole and pyrazole components might also have significant antimicrobial properties, warranting further investigation.
Methodological Advances in Chemical Synthesis
The synthesis of complex organic compounds, including those with thiazole and pyrazole rings, often involves innovative methodological advances. Research in this area not only expands the toolkit of organic synthesis but also provides new pathways for creating compounds with potential pharmacological applications. For example, studies have explored the synthesis of novel heterocyclic compounds through the reaction of enaminones with aminoheterocycles, offering routes to azolopyrimidines, azolopyridines, and quinolines (Almazroa, Elnagdi, & El‐Din, 2004).
Wirkmechanismus
Target of Action
Biochemical Pathways
tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium .
Pharmacokinetics
It is mentioned that admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole compounds .
Result of Action
tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.
Eigenschaften
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S.ClH/c1-3-15-5-4-6-17-18(15)22-20(28-17)25(10-9-24-11-13-27-14-12-24)19(26)16-7-8-21-23(16)2;/h4-8H,3,9-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZYSQDEDXZLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=NN4C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B2496950.png)



![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2496957.png)
![2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2496958.png)
![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)



![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)
![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2496967.png)